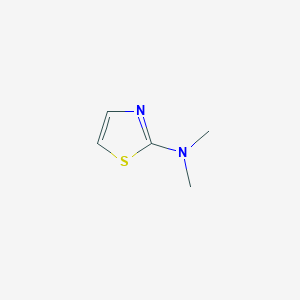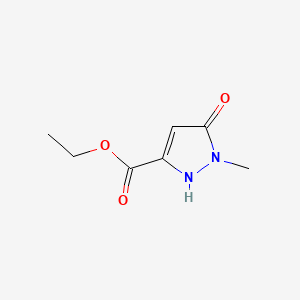
ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 51986-17-5 . It has a molecular weight of 170.17 . The IUPAC name for this compound is ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,10H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate are not detailed in the search results, pyrazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate , have been extensively studied for their antimicrobial properties . These compounds are known to inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal medications.
Agriculture: Pesticide Development
In agriculture, pyrazole-based compounds are explored for their use as pesticides . Their ability to disrupt the life cycle of pests without causing significant harm to crops is of particular interest to researchers aiming to develop more effective and environmentally friendly pest control solutions.
Organic Synthesis: Catalysts
The synthesis of pyrazole derivatives often involves the use of catalysts to improve reaction efficiency . Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can be synthesized using eco-friendly catalysts like Amberlyst-70, which offers a nontoxic, thermally stable, and cost-effective alternative for organic reactions .
Pharmaceutical Research: Anti-inflammatory and Anticancer Agents
Pyrazole derivatives are recognized for their anti-inflammatory and anticancer activities . They can be designed to target specific pathways involved in inflammation and tumor growth, providing a basis for the development of novel therapeutic agents.
Biochemistry: Enzyme Inhibition
In biochemistry, pyrazole compounds are valuable as enzyme inhibitors . They can selectively bind to enzymes and modulate their activity, which is crucial in the study of metabolic pathways and the treatment of diseases caused by enzymatic dysregulation.
Material Science: Organic Electronics
The electronic properties of pyrazole derivatives make them suitable for use in organic electronics . Their potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can serve as conductive materials or as part of the active layer.
Analytical Chemistry: Chromatography
In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic analyses . Their distinct chemical properties allow for the separation and identification of complex mixtures, aiding in the qualitative and quantitative analysis of substances.
Chemical Education: Synthetic Methodology
Lastly, the synthesis of pyrazole derivatives, such as ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, is an excellent teaching tool in chemical education . It demonstrates various synthetic techniques and the principles of regioselective reactions, serving as a practical example for students learning organic chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLOQRFAJAMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500279 |
Source


|
| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51986-17-5 |
Source


|
| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









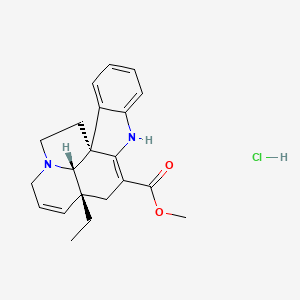
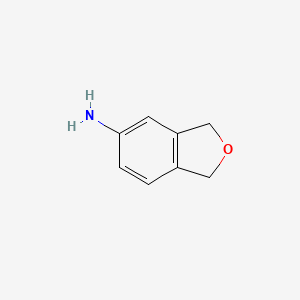
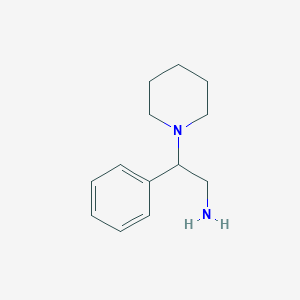
![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)
